molecular formula C18H21N3O5S2 B3004295 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate CAS No. 403844-92-8

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate

Cat. No.: B3004295
CAS No.: 403844-92-8
M. Wt: 423.5
InChI Key: FTKHOHTUVCLKDW-UHFFFAOYSA-N
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Description

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties

Preparation Methods

The synthesis of 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidin-2-ylsulfanyl group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a thiophene intermediate.

    Amidation reaction: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl esters.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the pyrimidine moiety, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, dichloromethane, and water. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophene ring may interact with proteins, affecting their function and leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate include other thiophene derivatives and pyrimidine-containing compounds. Some examples are:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties.

    Pyrimidine-2-ylsulfanyl derivatives: These compounds contain the pyrimidine moiety and are studied for their biological activities.

    Amido-thiophene derivatives: These compounds have similar amide linkages and are investigated for their potential as pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKHOHTUVCLKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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